molecular formula C18H17NO4 B14194248 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 921942-46-3

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B14194248
CAS No.: 921942-46-3
M. Wt: 311.3 g/mol
InChI Key: FXNWHJXGEJGMMC-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a synthetic small molecule based on the 4H-1-benzopyran-4-one core structure, a privileged scaffold in medicinal chemistry and drug discovery. The benzopyran-4-one structure, also known as chromone, and its derivatives are recognized as important intermediates and building blocks in organic synthesis and the design of novel bioactive lead compounds . The specific substitution pattern on this compound—featuring methoxy groups at the 5 and 7 positions and a 3-amino-4-methylphenyl group at the 2 position—suggests significant potential for diverse biological activity and makes it a valuable candidate for research and development. Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems. Its structural features are commonly found in compounds investigated for a wide spectrum of pharmacological activities. Analogues of 4H-1-benzopyran-4-one have been reported to exhibit anticancer , anti-inflammatory , antioxidant , antimicrobial , and antifungal properties . The presence of the amino group provides a handle for further chemical modification, allowing for the creation of amides, sulfonamides, or Schiff bases to explore structure-activity relationships and optimize desired biological effects. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

921942-46-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H17NO4/c1-10-4-5-11(6-13(10)19)15-9-14(20)18-16(22-3)7-12(21-2)8-17(18)23-15/h4-9H,19H2,1-3H3

InChI Key

FXNWHJXGEJGMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis begins with a Knoevenagel condensation between 3-amino-4-methylbenzaldehyde and malononitrile in ethanol under basic conditions (e.g., piperidine or sodium acetate). This forms an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of dimedone or resorcinol derivatives introduces the 5,7-dimethoxybenzopyran scaffold.

Key Conditions :

  • Solvent: Ethanol or methanol
  • Catalyst: Piperidine (0.5–2 mol%)
  • Temperature: Reflux (70–80°C)
  • Yield: 65–85%

Cyclization and Aromatization

The intermediate undergoes acid-catalyzed cyclization (e.g., glacial acetic acid or BF₃·Et₂O) to form the benzopyran-4-one core. Aromatization is achieved via oxidative dehydrogenation using hydrogen peroxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Notable Challenges :

  • Competing side reactions at the amino group require protective strategies (e.g., tert-butoxycarbonyl (Boc) protection).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is often necessary.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (160–180°C, 300 W) reduces reaction times from hours to minutes. For example, condensation of 3-amino-4-methylphenyl derivatives with 5,7-dimethoxy-4H-chromen-4-one precursors in ethanol yields the target compound in 88–92% purity.

Advantages :

  • 80–90% yield in 15–30 minutes.
  • Reduced solvent consumption (5–10 mL/g substrate).

Limitations :

  • Scalability issues for industrial batches.

Catalytic Hydrogenation Approaches

Reductive Amination

A two-step process involves:

  • Synthesis of 2-(3-nitro-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one via nitration.
  • Catalytic hydrogenation (H₂, 50 psi) using palladium on carbon (Pd/C) or Raney nickel to reduce the nitro group to an amine.

Optimized Conditions :

  • Solvent: Methanol or ethyl acetate
  • Temperature: 25–50°C
  • Yield: 70–78%

Green Chemistry: Mechanochemical Grinding

Solvent-Free Synthesis

Ball milling equimolar quantities of 3-amino-4-methylbenzaldehyde, dimedone, and malononitrile with a catalytic amount of amine-functionalized magnetic nanoparticles (ASMNPs) produces the compound in 82–89% yield.

Benefits :

  • No solvent waste.
  • Reaction completion in 20–40 minutes.

Catalyst Recovery :

  • ASMNPs are magnetically separable and reusable for 5–7 cycles without significant activity loss.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Knoevenagel 65–85 6–12 h High scalability Solvent-intensive
Microwave 80–90 15–30 min Rapid synthesis Energy-intensive
Catalytic Hydrogenation 70–78 3–5 h Selective reduction Requires high-pressure equipment
Mechanochemical 82–89 20–40 min Eco-friendly Limited batch size

Critical Discussion of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Ethanol/water mixtures improve yields in microwave synthesis (up to 92%).

Catalytic Systems

  • Piperidine : Optimal for Knoevenagel condensation (0.5 mol%, 85% yield).
  • DABCO (1,4-diazabicyclo[2.2.2]octane) : Enhances diastereoselectivity in cyclization steps.

Temperature Effects

  • Cyclization above 100°C promotes decomposition; 60–80°C is ideal.
  • Microwave reactions at 160°C achieve 90% conversion in 10 minutes.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
3-Amino-4-methylbenzaldehyde 120–150 45
Malononitrile 90–110 30
Catalysts 200–300 15
Solvents 10–20 10

Waste Management

  • Traditional methods generate 8–10 L solvent waste per kg product.
  • Mechanochemical approaches reduce waste by 95%.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as kinases and oxidoreductases.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and oxidative stress response. By inhibiting specific kinases, it can disrupt cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous flavones:

Compound Name (CAS/Identifier) Substituents on Benzopyran-4-one Core Key Functional Groups Physicochemical Properties Biological Activity Insights References
Target Compound 2-(3-Amino-4-methylphenyl), 5,7-dimethoxy -NH₂, -CH₃, -OCH₃ Moderate solubility (polar NH₂), moderate lipophilicity Potential kinase/enzyme inhibition via NH₂ interactions
5,7,3',4'-Tetramethoxyflavone (855-97-0) 2-(3,4-Dimethoxyphenyl), 5,7-dimethoxy -OCH₃ (×4) High lipophilicity, low aqueous solubility Antioxidant, anti-inflammatory
Compound 139 () 2-(3-Hydroxy-4-methoxyphenyl), 3,6-dimethoxy -OH, -OCH₃ Higher polarity (OH), moderate solubility Antioxidant, CYP450 modulation
2-(2-Chlorophenyl) Derivative () 2-(2-Chlorophenyl), 3-hydroxy, 5,7-dimethoxy -Cl, -OH Electron-withdrawing Cl, acidic OH Antimicrobial, cytotoxic
Triazole Derivative 5q () Bicyclic terpene + triazole-thioacetate side chain Triazole, ester, terpene High lipophilicity, complex structure Anticancer (kinase inhibition)
Fluorinated Derivative (EP 94112509.8) 4,5-Amino, 2-(4-amino-3-fluorophenyl), butyl -NH₂, -F, -C₄H₉ Enhanced metabolic stability (F), basic NH₂ Antibacterial, kinase targeting

Biological Activity

The compound 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one , commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C17H18N2O4
  • Molecular Weight : 302.34 g/mol
  • CAS Registry Number : 21392-57-4
  • IUPAC Name : 2-(3-amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one

Antitumor Activity

Research indicates that benzopyran derivatives exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that modifications in the benzopyran structure can enhance selectivity and potency against tumor cells. For instance, the compound's ability to induce apoptosis in breast cancer cells has been documented, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases and protein kinases.
  • Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capacity, which may protect cells from oxidative stress and damage.
  • Modulation of Signaling Pathways : This compound may influence various signaling pathways, including those related to cell proliferation and survival.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of benzopyran derivatives. The compound has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. Research has demonstrated that it can reduce the levels of pro-inflammatory cytokines in various models, indicating its potential use in treating inflammatory diseases .

Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduces apoptosis
NeuroprotectionInhibits MAO activity
Anti-inflammatoryModulates cytokine production

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of a similar benzopyran derivative against breast cancer cell lines. The results showed a significant reduction in cell viability with an IC50 value of approximately 15 μM, indicating potent antitumor activity.

Case Study 2: Neuroprotection

In a neuroprotective study involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.

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